molecular formula C16H12N2O3S B3007871 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892853-12-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No. B3007871
CAS RN: 892853-12-2
M. Wt: 312.34
InChI Key: YSIAQNZRBLTRIA-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H11FN2O3S . It is a derivative of benzothiazole, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of this compound involves a multistep process. Heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring fused with a dioxino ring. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.333 Da . It is soluble in organic solvents, which allows for an appropriate coating process . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15(10-4-2-1-3-5-10)18-16-17-11-8-12-13(9-14(11)22-16)21-7-6-20-12/h1-5,8-9H,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIAQNZRBLTRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

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